molecular formula C8H10ClNS B11765849 2-Chloro-5-cyclopentylthiazole

2-Chloro-5-cyclopentylthiazole

Cat. No.: B11765849
M. Wt: 187.69 g/mol
InChI Key: KUKCPYURWNQMHO-UHFFFAOYSA-N
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Description

2-Chloro-5-cyclopentylthiazole is a heterocyclic organic compound that contains a thiazole ring substituted with a chlorine atom at the 2-position and a cyclopentyl group at the 5-position. Thiazoles are known for their diverse biological activities and are used in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyclopentylthiazole typically involves the reaction of cyclopentanone with thioamide and a chlorinating agent. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 150°C.

    Solvents: Common solvents used include chloroform, dichloromethane, and other organic solvents.

    Catalysts: Catalysts such as Lewis acids may be employed to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.

    Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyclopentylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides are used for oxidation.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other hydride donors are used for reduction.

Major Products

    Substituted Thiazoles: Products formed from substitution reactions.

    Sulfoxides and Sulfones: Products formed from oxidation reactions.

    Dihydrothiazoles: Products formed from reduction reactions.

Scientific Research Applications

2-Chloro-5-cyclopentylthiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclopentylthiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

2-Chloro-5-cyclopentylthiazole can be compared with other thiazole derivatives:

    2-Chloro-5-chloromethylthiazole: Another thiazole derivative with a chlorine atom at the 2-position and a chloromethyl group at the 5-position. It is used as an intermediate in the synthesis of pesticides.

    2-Chloro-5-nitrothiazole: Contains a nitro group at the 5-position and is known for its antimicrobial properties.

    2-Chloro-5-methylthiazole: Contains a methyl group at the 5-position and is used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Properties

Molecular Formula

C8H10ClNS

Molecular Weight

187.69 g/mol

IUPAC Name

2-chloro-5-cyclopentyl-1,3-thiazole

InChI

InChI=1S/C8H10ClNS/c9-8-10-5-7(11-8)6-3-1-2-4-6/h5-6H,1-4H2

InChI Key

KUKCPYURWNQMHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CN=C(S2)Cl

Origin of Product

United States

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